An In-Depth Technical Guide to Boc-Ser(Bzl)-OSu: Chemical Properties, Structure, and Applications in Peptide Synthesis
An In-Depth Technical Guide to Boc-Ser(Bzl)-OSu: Chemical Properties, Structure, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester, commonly known as Boc-Ser(Bzl)-OSu. This reagent is a critical building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) for the development of therapeutic peptides and other complex biomolecules.[1][2]
Core Chemical Properties and Structure
Boc-Ser(Bzl)-OSu is a protected amino acid derivative of L-serine. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) group protects the hydroxyl side chain. The N-hydroxysuccinimide (OSu) ester is a highly reactive group that facilitates efficient peptide bond formation.[1][3]
Chemical Structure:
Caption: Chemical structure of Boc-Ser(Bzl)-OSu.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Boc-Ser(Bzl)-OSu.
| Property | Value | Reference(s) |
| CAS Number | 13650-73-2 | [1][4][5][6] |
| Molecular Formula | C₁₉H₂₄N₂O₇ | [1][4][5][6] |
| Molecular Weight | 392.40 g/mol | [4][5][6] |
| Melting Point | 106 - 109 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (TLC) | [1] |
| Optical Rotation | [α]²⁵_D_ = 6.5 ± 2.5° (c=0.5 in dioxane) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Role in Solid-Phase Peptide Synthesis (SPPS)
Boc-Ser(Bzl)-OSu is a cornerstone reagent in the Boc/Bzl strategy of SPPS.[7] This classical method relies on the differential acid lability of the protecting groups.[8]
-
Temporary Nα-Protection: The Boc group is used for the temporary protection of the alpha-amino group. It is stable under the conditions of peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[7]
-
Semi-Permanent Side-Chain Protection: The benzyl (Bzl) group provides semi-permanent protection for the serine hydroxyl side chain. It is stable to the repetitive TFA treatments used to remove the Boc group but can be cleaved under strong acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[7][8]
-
Carboxyl Group Activation: The N-hydroxysuccinimide (OSu) ester is a pre-activated form of the carboxylic acid, which allows for efficient and rapid coupling to the free amino group of the growing peptide chain on the solid support, minimizing the need for in-situ activating reagents and reducing the risk of side reactions.[1][2]
General Workflow of SPPS using Boc-Ser(Bzl)-OSu
The incorporation of a Ser(Bzl) residue into a peptide sequence using Boc-Ser(Bzl)-OSu follows a cyclical process.
Caption: SPPS cycle for incorporating Boc-Ser(Bzl)-OSu.
Experimental Protocols
The following are generalized experimental protocols. Researchers should optimize these based on the specific peptide sequence, resin, and available equipment.
Synthesis of Boc-Ser(Bzl)-OSu
This protocol is based on the general synthesis of N-hydroxysuccinimide esters from Boc-protected amino acids.
-
Dissolution: Dissolve Boc-Ser(Bzl)-OH (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) portion-wise to the stirred solution.[9]
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Filtration: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Remove the DCU by filtration.
-
Work-up: Wash the filtrate sequentially with 0.5 M NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[9]
-
Crystallization: Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization, typically from a solvent system like ethanol or ethyl acetate/hexane, to yield pure Boc-Ser(Bzl)-OSu.[10]
Peptide Synthesis using Boc-Ser(Bzl)-OSu on Merrifield Resin
This protocol outlines a single coupling cycle.
Materials:
-
Merrifield resin with a deprotected N-terminal amino acid.
-
Boc-Ser(Bzl)-OSu.
-
Dichloromethane (DCM), peptide synthesis grade.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Trifluoroacetic acid (TFA).
-
N,N-Diisopropylethylamine (DIEA).
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.[7]
-
Agitate for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution and wash the resin with DMF (3x).
-
-
Coupling:
-
Dissolve Boc-Ser(Bzl)-OSu (2-3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored using a ninhydrin test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.
-
Final Cleavage: After the entire peptide has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on serine) are removed simultaneously using a strong acid like anhydrous HF.[8]
Conclusion
Boc-Ser(Bzl)-OSu is an indispensable reagent for peptide synthesis, offering a stable, pre-activated form of serine suitable for the robust Boc/Bzl SPPS strategy. Its use facilitates the efficient and high-yield synthesis of complex peptides, which is crucial for research and the development of novel peptide-based therapeutics.[1][2] Understanding its chemical properties and the experimental protocols for its use is fundamental for any scientist working in the field of peptide chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. scbt.com [scbt.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. BOC-SER(BZL)-OSU | 13650-73-2 [m.chemicalbook.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. prepchem.com [prepchem.com]
